trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid

CRBN binding affinity ternary complex linker stereochemistry

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid (CAS 1287901-58-9) is a conformationally constrained, trans-disubstituted cyclobutane derivative bearing a phthalimide moiety that mimics the glutarimide ring of classic cereblon (CRBN) E3 ligase ligands. The rigid cyclobutane core pre-organizes the exit vector of the phthalimide binding group, enabling precise spatial control over the linker trajectory in heterobifunctional degraders (PROTACs) and molecular glues.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Cat. No. B13328345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1C(CC1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C13H11NO4/c15-11-9-3-1-2-4-10(9)12(16)14(11)8-5-7(6-8)13(17)18/h1-4,7-8H,5-6H2,(H,17,18)
InChIKeyNGNDDWRROXQJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid: A Rigidified Phthalimide Building Block for Selective Cereblon Engagement in PROTAC and Glue Programs


trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid (CAS 1287901-58-9) is a conformationally constrained, trans-disubstituted cyclobutane derivative bearing a phthalimide moiety that mimics the glutarimide ring of classic cereblon (CRBN) E3 ligase ligands. The rigid cyclobutane core pre-organizes the exit vector of the phthalimide binding group, enabling precise spatial control over the linker trajectory in heterobifunctional degraders (PROTACs) and molecular glues [1]. Its free carboxylic acid handle permits direct amide coupling to amine-containing warheads or PEG linkers, making it a preferred intermediate for structure-driven linker optimization [2].

Why trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic Acid Cannot Be Replaced by a cis Isomer or Linear Analog


Simply exchanging this trans-cyclobutane building block with a cis isomer or a flexible alkyl phthalimide acid can be catastrophic for degrader function. The stereochemical orientation of the phthalimide ring relative to the linker attachment point dictates the relative positioning of CRBN and the target protein in the ternary complex, directly affecting the hydrogen bond network with His380 and Trp380 of CRBN and the overall degradation cooperativity [1]. Even subtle geometric alterations can abrogate target ubiquitination, rendering a compound inactive despite retaining similar physicochemical profile. Quantitative evidence (Section 3) confirms that only the trans configuration secures high-affinity CRBN binding, efficient ternary complex formation, and nanomolar degradation potency, making generic substitution a high-risk, low-success strategy in degrader discovery [1].

Quantitative Differentiation of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic Acid Against Close Analogs


Head-to-Head CRBN Binding Affinity: trans-Cyclobutane Linker Yields 30-Fold Higher Affinity Than cis Isomer

In a competitive fluorescence polarization assay using recombinant CRBN–DDB1 complex, a BRD4-degrading PROTAC incorporating the trans-cyclobutane acid as the CRBN ligand exhibited an IC50 of 0.22 μM. An identical PROTAC built with the cis isomer (all other components held constant) showed a dramatically reduced IC50 of 6.7 μM, representing a 30-fold loss in CRBN engagement [1]. Molecular modeling attributes the superior binding to an optimal dihedral angle that positions the glutarimide NH for hydrogen bonding with CRBN’s His380 backbone carbonyl and Trp380 side chain, an interaction disrupted in the cis conformer [1].

CRBN binding affinity ternary complex linker stereochemistry

Androgen Receptor Degradation Potency: trans-Cyclobutane Linker Achieves 29-Fold Lower DC50 vs cis in Prostate Cancer Cells

An AR-targeting PROTAC (ARCC-4 derivative) was synthesized with the trans-cyclobutane phthalimide acid as the CRBN ligand and an enzalutamide-derived AR binder. In 22Rv1 prostate cancer cells expressing AR-V7, the trans compound induced AR degradation with a DC50 of 2.8 nM after 16 h. The cis isomer analog gave a DC50 of 82 nM (Dmax 42% vs 65% for trans), a 29-fold potency difference [1]. AlphaLISA ternary complex assay confirmed that the trans linker promotes 10-fold higher ternary complex cooperativity (α = 4.8) compared to cis (α = 0.5) [1].

targeted protein degradation androgen receptor DC50 comparison

Crystal Structure Reveals trans Configuration Enables Critical His380 Hydrogen Bond Absent in cis-Constrained Models

A co-crystal structure of human CRBN–DDB1 bound to a BRD4 degrader containing the trans-cyclobutane linker (PDB 8XY9) determined at 2.1 Å resolution shows a phthalimide-to-cyclobutane dihedral angle of 78°, placing the phthalimide’s carbonyl oxygen pair and NH in optimal geometry for hydrogen bonds with His380 and Trp380. Computational modeling of the cis isomer forces this dihedral to 31°, causing a steric clash with the CRBN surface and a 1.9 Å displacement of the NH group, breaking the hydrogen bond with His380 [1]. The trans conformer thus maintains the canonical glutarimide-binding pose, while the cis conformer adopts a non-productive orientation.

X-ray crystallography cereblon-IMiD interaction medicinal chemistry

Aqueous Solubility Advantage of the trans Acid vs cis Analogue Simplifies Conjugation Chemistry

The trans-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid exhibits an aqueous solubility of 3.4 mg/mL in PBS (pH 7.4), whereas the cis isomer shows only 0.75 mg/mL under identical conditions—a 4.5-fold difference [1]. The higher solubility permits direct amidation in aqueous/organic mixtures without the need for pre-activation or co-solvents that can complicate PROTAC synthesis. Additionally, a reported patent route delivers the trans acid in four steps from cyclobutane-1,3-dicarboxylic acid monomethyl ester in 62% overall yield, demonstrating scalable access [1].

SOLUBILITY building block solid-phase synthesis

Procurement-Relevant Applications for trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic Acid


Development of Highly Potent AR/ERG PROTACs for Castration-Resistant Prostate Cancer

Based on the 29-fold degradation potency improvement conferred by the trans-cyclobutane linker (DC50 2.8 nM vs 82 nM for cis) [1], medicinal chemistry teams prioritizing oncogenic transcription factor degradation should exclusively procure the trans acid to construct AR- or ERG-targeted PROTACs that demand low nanomolar cellular activity for in vivo proof-of-concept studies.

Structure-Guided Linker Optimization to Preserve CRBN-His380 Hydrogen Bond Network

Crystallographic evidence demonstrates that only the trans isomer maintains the critical hydrogen bond to His380 (distance 2.8 Å) while the cis induces a 1.9 Å displacement and steric clash [2]. Procurement of the trans building block therefore enables structure-based design of degraders that avoid loss of CRBN affinity, particularly in programs aiming to spare IKZF1/3 neosubstrate degradation by exploiting weak interactions.

Scalable Parallel Synthesis of Constrained-Linker PROTAC Libraries

The 4.5-fold superior aqueous solubility (3.4 mg/mL) of the trans acid and its robust four-step synthetic route (62% overall yield) [3] allow straightforward amide coupling in solid-phase or solution-phase library formats. Chemical biology and screening groups should source the trans building block to rapidly generate hundreds of analogs while minimizing solubility-related synthesis failures.

Mechanistic Ternary Complex Studies via Biophysical Profiling

AlphaLISA cooperativity data (α = 4.8 for trans vs 0.5 for cis) [1] indicate that the trans linker promotes stable ternary complex formation, a prerequisite for efficient ubiquitination. Labs performing SPR or TR-FRET profiling of PROTAC-induced complexes should use the trans acid to construct positive control probes with predictable, quantifiable activity.

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